2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
CAS No.: 536705-77-8
Cat. No.: VC4254223
Molecular Formula: C30H24N4O2S
Molecular Weight: 504.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 536705-77-8 |
|---|---|
| Molecular Formula | C30H24N4O2S |
| Molecular Weight | 504.61 |
| IUPAC Name | 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
| Standard InChI | InChI=1S/C30H24N4O2S/c1-18-14-19(2)16-21(15-18)34-29(36)28-27(23-11-5-6-12-25(23)32-28)33-30(34)37-17-26(35)31-24-13-7-9-20-8-3-4-10-22(20)24/h3-16,32H,17H2,1-2H3,(H,31,35) |
| Standard InChI Key | INBBXRVNGNXHIA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC6=CC=CC=C65)C |
Introduction
Synthesis Methods
The synthesis of compounds with a pyrimido[5,4-b]indole core typically involves multi-step organic reactions. These may include cyclization reactions to form the core, introduction of the sulfanyl group, and attachment of the acetamide moiety through amide bond formation reactions.
Synthesis Steps:
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Formation of the Pyrimido[5,4-b]indole Core: Achieved through cyclization reactions involving indole derivatives and pyrimidine precursors.
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Introduction of the Sulfanyl Group: Typically involves the use of sulfur-containing reagents.
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Attachment of the Naphthalen-1-ylacetamide Moiety: Involves amide bond formation reactions.
Potential Biological Activities
Compounds with similar structures have shown potential in medicinal chemistry, particularly in areas such as anti-inflammatory and anticancer research. The pyrimido[5,4-b]indole core is associated with various biological activities, suggesting that this compound could have therapeutic applications.
Potential Applications:
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Anti-inflammatory Agents: Similar compounds have shown promise as inhibitors of enzymes involved in inflammation.
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Anticancer Agents: The pyrimido[5,4-b]indole core has been explored for its anticancer properties.
Chemical Reactions and Stability
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The stability and reactivity depend on the specific functional groups present and the reaction conditions used.
Chemical Reactions:
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Oxidation: Can be oxidized using common oxidizing agents.
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Reduction: Can be reduced using reducing agents like sodium borohydride.
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Substitution: Can undergo nucleophilic or electrophilic substitution reactions.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| G856-0938 | C26H21FN4O2S | Not specified | Screening compound |
| N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide | Not specified | Approximately 396.52 g/mol | Heterocyclic compound |
| 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide | Not specified | 498.6 g/mol | Potential therapeutic applications |
Note: The specific data for 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is not available in the provided sources.
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